molecular formula C13H11NO4 B2396831 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid CAS No. 312289-59-1

3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid

Cat. No. B2396831
CAS RN: 312289-59-1
M. Wt: 245.234
InChI Key: UOIAQNBEHLQRMG-UHFFFAOYSA-N
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Description

Furan derivatives, such as the one you mentioned, are important in various fields including pharmaceuticals and materials science . They can be derived from biomass components with functional groups .


Synthesis Analysis

The synthesis of furan derivatives often involves catalytic reactions and various chemical routes . For instance, the protodeboronation of alkyl boronic esters has been reported .


Molecular Structure Analysis

The molecular structure of furan derivatives can be complex. For example, 3-methylfuran-2-carbonyl chloride has a molecular weight of 144.56 .


Chemical Reactions Analysis

Furan derivatives undergo various reactions. For instance, Suzuki–Miyaura coupling is a common reaction involving organoboron reagents . Also, the transformation of furanic platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) has been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives depend on the specific compound. For example, 3-methylfuran-2-carbonyl chloride has a melting point of 18.5-19.5°C and a flash point of 88°C .

Mechanism of Action

The mechanism of action of furan derivatives can vary depending on the specific compound and reaction. For example, in the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol, protonation at the furan 3- or 5-position with a subsequent attack of methanol on the carbonyl group that was formed followed by an acetal cleavage has been suggested .

Safety and Hazards

The safety and hazards of furan derivatives can vary. For example, 3-methylfuran-2-carbonyl chloride is labeled with the signal word “Danger” and has hazard statements EUH029, H290, H314, and H335 .

Future Directions

The future directions in the field of furan derivatives involve the development of more efficient and environmentally friendly processes for their synthesis and transformation . The use of biocatalytic and fermentative methods for the bioconversion of furans has been explored .

properties

IUPAC Name

3-[(5-methylfuran-2-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-8-5-6-11(18-8)12(15)14-10-4-2-3-9(7-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIAQNBEHLQRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid

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